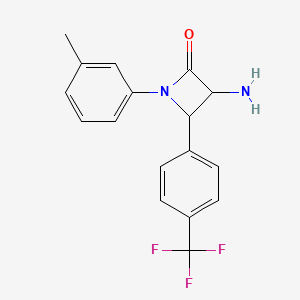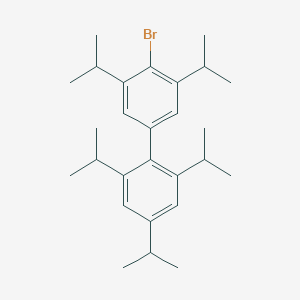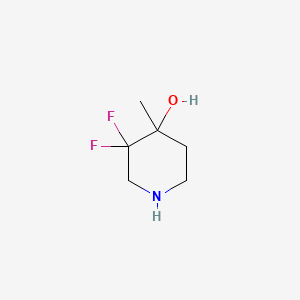
3,3-Difluoro-4-methylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-4-methyl-piperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-4-methyl-piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions . For instance, the reaction of 4-methyl-piperidin-4-ol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of 3,3-difluoro-4-methyl-piperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
化学反应分析
Types of Reactions
3,3-Difluoro-4-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-4-methyl-piperidin-4-one, while substitution reactions can produce various derivatives with different functional groups .
科学研究应用
3,3-Difluoro-4-methyl-piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3,3-difluoro-4-methyl-piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also influence metabolic pathways by altering the stability and reactivity of intermediates .
相似化合物的比较
Similar Compounds
3,3-Difluoro-4-methyl-piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Methyl-piperidin-4-ol: Lacks fluorine atoms, resulting in different chemical and biological properties.
3-Fluoro-4-methyl-piperidin-4-ol: Contains only one fluorine atom, which may influence its stability and interactions.
Uniqueness
3,3-Difluoro-4-methyl-piperidin-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various applications .
属性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC 名称 |
3,3-difluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-5(10)2-3-9-4-6(5,7)8/h9-10H,2-4H2,1H3 |
InChI 键 |
WBACXXUETCSNKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNCC1(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)


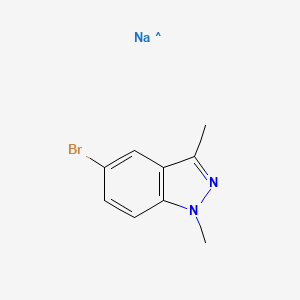
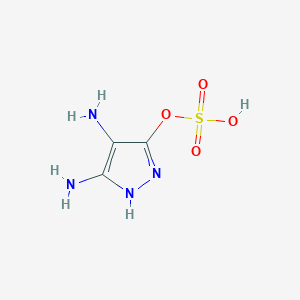

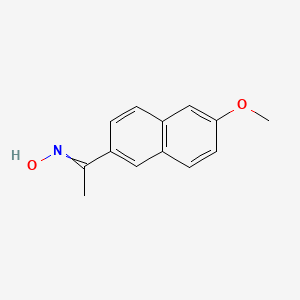

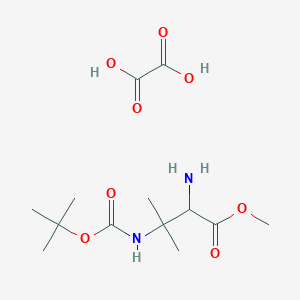
![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
